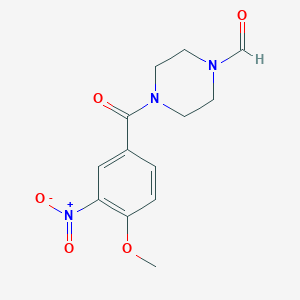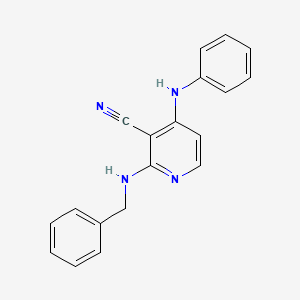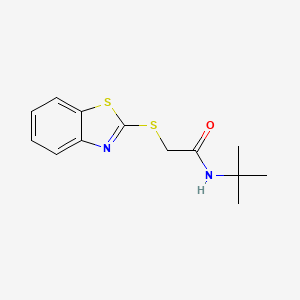![molecular formula C14H15NO2 B5836349 4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
4-[(2-methoxybenzyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methoxybenzyl)amino]phenol, also known as MBAP, is a chemical compound used in scientific research for its potential therapeutic properties.
Scientific Research Applications
4-[(2-methoxybenzyl)amino]phenol has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines.
Mechanism of Action
The mechanism of action of 4-[(2-methoxybenzyl)amino]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. 4-[(2-methoxybenzyl)amino]phenol has also been shown to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
4-[(2-methoxybenzyl)amino]phenol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines and inhibit COX-2 activity.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(2-methoxybenzyl)amino]phenol is its potential therapeutic properties in a variety of areas. Another advantage is its relatively simple synthesis method. One limitation of 4-[(2-methoxybenzyl)amino]phenol is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity at high doses, which can limit its use in vivo.
Future Directions
There are several future directions for 4-[(2-methoxybenzyl)amino]phenol research. One direction is to explore its potential therapeutic properties in other areas such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, the development of analogs with improved solubility and reduced toxicity could expand its potential use in vivo.
Synthesis Methods
4-[(2-methoxybenzyl)amino]phenol can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzylamine and 4-nitrophenol. The resulting product is then reduced with sodium borohydride and the nitro group is replaced with an amino group. The final step involves the addition of a hydroxyl group to the aromatic ring using a palladium-catalyzed reaction.
properties
IUPAC Name |
4-[(2-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-5-3-2-4-11(14)10-15-12-6-8-13(16)9-7-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVADCYRJJTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)
![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)


![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)


![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)
![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)